1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-tert-butylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-6-7(2)17-10-15-14-9(18-10)12-8(16)13-11(3,4)5/h7H,6H2,1-5H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROYNWRMQKMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the formation of the thiadiazole ring. The reaction conditions often include the use of tert-butyl isocyanate and sec-butylthiol as starting materials. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, with common reagents including halogens and alkylating agents.
Scientific Research Applications
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and sec-butylthio groups contribute to its binding affinity and specificity. The thiadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea include:
1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea: Differing by the presence of a methylthio group instead of a sec-butylthio group.
1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea: Featuring an ethylthio group in place of the sec-butylthio group.
1-(Tert-butyl)-3-(5-phenylthio-1,3,4-thiadiazol-2-yl)urea: Contains a phenylthio group instead of a sec-butylthio group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea is a compound belonging to the thiadiazole family, characterized by its unique structural features that include a tert-butyl group and a sec-butylthio moiety. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea is . The presence of the thiadiazole ring is crucial for its biological activity, as this structure is known to interact with various biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its thiadiazole moiety. Research has demonstrated a wide range of pharmacological activities associated with thiadiazole derivatives, including:
- Antimicrobial Activity : Thiadiazole compounds have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to possess minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation. For example, certain compounds have exhibited selective cytotoxicity against various cancer cell lines with GI50 values in the nanomolar range .
- Enzyme Inhibition : Research has highlighted the potential of these compounds as enzyme inhibitors. Specifically, they may modulate the activity of enzymes involved in cancer progression and metabolic disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea | Methylthio group | Antimicrobial |
| 1-(Tert-butyl)-3-(5-sec-butylthio-1,3,4-thiadiazol-2-yl)urea | Sec-butylthio group | Anticonvulsant |
| 1-(Tert-butyl)-3-(5-phenyldithio-1,3,4-thiadiazol-2-y)urea | Phenylthio group | Anticancer |
The mechanism through which 1-(tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea exerts its biological effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. These interactions are critical for understanding how the compound may influence various biological pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiadiazole derivatives, 1-(tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types. The compound displayed a higher selectivity for cancer cells compared to normal cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of E. coli. The study found that it exhibited potent antibacterial activity with an MIC value of 0.5 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections.
Q & A
What are the optimized synthetic routes for 1-(tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves coupling tert-butyl isocyanate with 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine. Critical parameters include:
- Solvent Selection: Anhydrous dichloromethane or toluene under reflux ensures minimal side reactions .
- Catalyst: Triethylamine neutralizes HCl byproducts, improving reaction efficiency .
- Stoichiometry: A 1:1.05 molar ratio (amine:isocyanate) maximizes yield (65–80%) while minimizing unreacted starting material .
- Temperature Control: Reflux at 40–60°C balances reaction kinetics and thermal stability of the thiadiazole core .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene (anhydrous) | Reduces hydrolysis |
| Catalyst | Triethylamine (1.2 eq.) | Neutralizes HCl, 15% yield boost |
| Reaction Time | 12–18 hours | Ensures >95% conversion |
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Adhere to GHS hazard classifications (H302, H315, H319, H335):
- PPE: Nitrile gloves, lab coats, ANSI-approved goggles, and N95 masks during synthesis .
- Engineering Controls: Use fume hoods for weighing and reactions; install local exhaust ventilation .
- Emergency Procedures:
- Storage: Argon-purged vials at –20°C in amber glass to prevent moisture/light degradation .
How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Methodological Answer:
Contradictions arise from tautomerism or solvent effects. Strategies include:
- Multi-Technique Validation: Cross-validate ¹H/¹³C NMR with HRMS and X-ray crystallography .
- Dynamic NMR: Collect spectra at –40°C to 60°C to observe tautomeric equilibria in the thiadiazole ring .
- Solvent Standardization: Use deuterated DMSO for consistency; avoid chloroform due to residual acidity .
Example Workflow:
Confirm molecular ion via HRMS (m/z calc. 356.12; obs. 356.11).
Resolve overlapping NMR peaks with 2D-COSY/NOESY.
Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-calculated values .
What experimental approaches are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on pharmacophore modifications and assay design:
- Core Modifications: Replace sec-butylthio with cyclopentylthio to assess steric effects on target binding .
- Bioisosteric Replacement: Substitute thiadiazole with triazole to evaluate electronic contributions .
- Assay Design:
- Enzyme inhibition: Measure IC50 values using fluorogenic substrates.
- Molecular docking: Correlate substituent bulk (e.g., tert-butyl) with binding pocket occupancy .
Table 2: SAR Analysis Framework
| Modification | Assay Type | Key Parameter Measured |
|---|---|---|
| Alkylthio chain | Enzymatic IC50 | Hydrophobic interaction |
| Thiadiazole core | Docking score | π-Stacking energy |
How should stability challenges during long-term storage be addressed?
Methodological Answer:
Stability is compromised by hydrolysis and photodegradation:
- Storage: –20°C in argon-filled vials with silica gel desiccant .
- Stability Monitoring:
- Accelerated testing: 40°C/75% RH for 4 weeks; HPLC purity checks weekly .
- Degradation products: Identify via LC-MS (e.g., tert-butylamine from urea cleavage) .
Mitigation Strategies:
- Add 0.1% BHT to suppress oxidative degradation.
- Use amber glassware to block UV-induced thiadiazole ring opening .
What advanced techniques are essential for quantifying trace impurities?
Methodological Answer:
- LC-HRMS: Detect impurities <0.1% using a C18 column (0.1% formic acid/acetonitrile gradient) .
- Charge-Aerosol Detection (CAD): Quantify non-UV-active impurities (e.g., sec-butylthio byproducts) .
- NMR Impurity Profiling: ¹H–¹⁵N HMBC identifies nitrogen-containing degradants .
How can contradictory bioactivity results between in vitro and in vivo models be analyzed?
Methodological Answer:
Discrepancies often stem from poor bioavailability or metabolic instability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
